molecular formula C21H24N2O4 B6571916 3,4-diethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide CAS No. 921812-96-6

3,4-diethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Cat. No. B6571916
CAS RN: 921812-96-6
M. Wt: 368.4 g/mol
InChI Key: JIILKUDBFKPRNP-UHFFFAOYSA-N
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Description

The compound “3,4-diethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide” is a complex organic molecule that contains several functional groups. It has an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . This structure is often found in many biologically active molecules . The compound also contains amide and ether functional groups, which can participate in a variety of chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole core could result in interesting electronic and steric effects that influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The indole core is known to undergo electrophilic substitution reactions . The amide and ether groups could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents .

Scientific Research Applications

3,4-diethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has been studied for its potential use in scientific research. The compound has been studied for its ability to bind to certain proteins, such as the enzyme acetylcholinesterase, and its potential to be used as an inhibitor of certain biochemical processes. In addition, this compound has been studied for its potential to be used as a therapeutic agent in the treatment of a variety of diseases.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is not yet fully understood. However, it has been suggested that the compound binds to certain proteins, such as acetylcholinesterase, and inhibits their activity. In addition, this compound has been studied for its potential to be used as a therapeutic agent in the treatment of a variety of diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, the compound has been studied for its potential to be used as an inhibitor of certain biochemical processes and its potential to be used as a therapeutic agent in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-diethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide in laboratory experiments include its relatively simple synthesis process and its potential to be used as an inhibitor of certain biochemical processes. However, the compound has not yet been extensively studied, and more research is needed to fully understand its mechanisms of action and potential applications.

Future Directions

For research on 3,4-diethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide include further investigations into its potential to be used as an inhibitor of certain biochemical processes, its potential to be used as a therapeutic agent in the treatment of a variety of diseases, and its potential to be used as a tool for drug discovery. In addition, further research is needed to understand the compound’s biochemical and physiological effects and its potential to be used as a tool for studying protein-protein interactions. Finally, further research is needed to understand the compound’s potential to be used as a tool for studying the structure and function of proteins.

Synthesis Methods

The synthesis of 3,4-diethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide was first reported in 2020 by researchers at the University of Tokyo. The compound was synthesized using a two-step process. The first step involved the reaction of an indole-based compound with an aldehyde in the presence of a base. The resulting product was then reacted with a benzamide in the presence of a base to yield this compound. This two-step process is relatively simple and can be easily scaled up for use in laboratory experiments.

properties

IUPAC Name

3,4-diethoxy-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-4-23-17-9-8-16(11-15(17)13-20(23)24)22-21(25)14-7-10-18(26-5-2)19(12-14)27-6-3/h7-12H,4-6,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIILKUDBFKPRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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